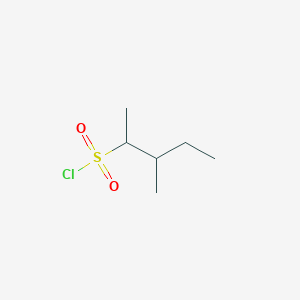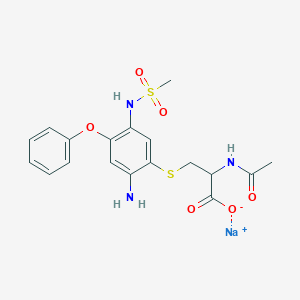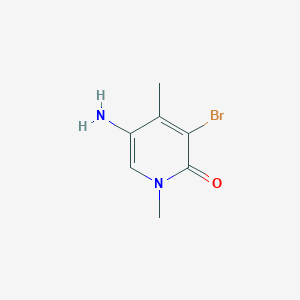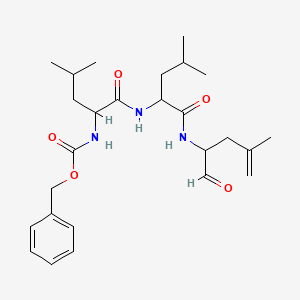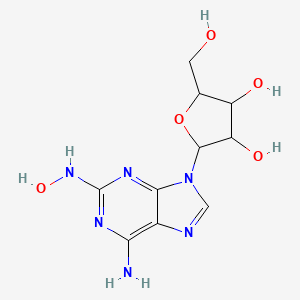![molecular formula C11H14F3NO2 B15092853 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol](/img/structure/B15092853.png)
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with a suitable phenol derivative in the presence of a base such as potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow nitration processes to optimize yield and purity. The reaction conditions, such as temperature and reagent ratios, are carefully controlled to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and amino-substituted compounds, which are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it an effective modulator of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene: Another fluorinated diamine used in the synthesis of polyimides.
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: Known for its high thermal stability and mechanical strength.
Uniqueness
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is unique due to its specific combination of the trifluoromethyl group and the butanol moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Eigenschaften
Molekularformel |
C11H14F3NO2 |
|---|---|
Molekulargewicht |
249.23 g/mol |
IUPAC-Name |
4-[4-amino-2-(trifluoromethyl)phenoxy]butan-1-ol |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)9-7-8(15)3-4-10(9)17-6-2-1-5-16/h3-4,7,16H,1-2,5-6,15H2 |
InChI-Schlüssel |
TYZIANOTZMQEEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B15092788.png)

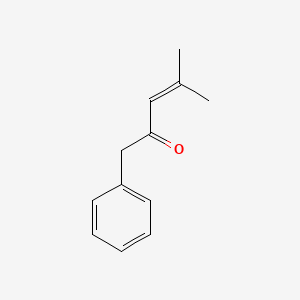
![(2-Formylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B15092811.png)


